Tris-[(hexyloxy)methyl]amine
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Overview
Description
Tris-[(hexyloxy)methyl]amine is a tertiary amine with three hexyloxymethyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris-[(hexyloxy)methyl]amine typically involves the reaction of hexyl alcohol with formaldehyde and ammonia. The process can be summarized as follows:
Hexyl alcohol: reacts with in the presence of an acid catalyst to form .
Hexyloxymethyl chloride: then reacts with ammonia to produce This compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous flow reactors: to ensure efficient mixing and reaction rates.
Purification steps: such as distillation and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Tris-[(hexyloxy)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with lower oxidation states.
Substitution: The hexyloxymethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions include:
Oxides: from oxidation reactions.
Lower amines: from reduction reactions.
Substituted amines: from substitution reactions.
Scientific Research Applications
Tris-[(hexyloxy)methyl]amine has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds and as a stabilizer for enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism by which Tris-[(hexyloxy)methyl]amine exerts its effects involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.
Pathways Involved: It can modulate biochemical pathways by acting as a ligand or catalyst, influencing the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
Tris(hydroxymethyl)aminomethane: Commonly used as a buffer in biochemical applications.
Tris(2-aminoethyl)amine: Used in the synthesis of dendrimers and as a chelating agent.
Tris(3-hydroxypropyltriazolylmethyl)amine: Employed in click chemistry and as a ligand in coordination chemistry.
Uniqueness
Tris-[(hexyloxy)methyl]amine is unique due to its:
Hexyloxymethyl groups: These groups provide distinct steric and electronic properties.
Versatility: The compound’s ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
1-hexoxy-N,N-bis(hexoxymethyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H45NO3/c1-4-7-10-13-16-23-19-22(20-24-17-14-11-8-5-2)21-25-18-15-12-9-6-3/h4-21H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIGQDPKFAAWGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCN(COCCCCCC)COCCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H45NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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